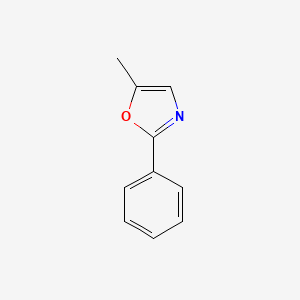

5-Methyl-2-phenyloxazole

Description

5-Methyl-2-phenyloxazole (CAS: 5221-67-0) is a heterocyclic compound featuring a five-membered oxazole ring substituted with a methyl group at position 5 and a phenyl group at position 2. Its molecular formula is C₁₀H₉NO, with a molecular weight of 159.19 g/mol. Key identifiers include the InChIKey RDBLNMQDEWOUIB-UHFFFAOYSA-N and SMILES CC1=C(N=C(O1)C2=CC=CC=C2)C .

The compound is synthesized via manganese-catalyzed dehydrogenation of N-(2-oxopropyl)benzamide under anaerobic conditions in 1,4-dioxane at 85°C, achieving yields up to 95% . Alternative routes include reactions of 4-iodoacetophenone or 4-iodotoluene, though these methods yield lower efficiencies (≤8%) .

Properties

IUPAC Name |

5-methyl-2-phenyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8-7-11-10(12-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULZWPFQTUDZPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(O1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10289728 | |

| Record name | 5-Methyl-2-phenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5221-67-0 | |

| Record name | 5-Methyl-2-phenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methyl-2-phenyloxazole can be synthesized through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another method includes the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . These reactions typically occur under mild conditions and can be performed at room temperature.

Industrial Production Methods: In industrial settings, the synthesis of 5-Methyl-2-phenyloxazole often employs continuous flow processes. For example, the rapid flow synthesis of oxazolines followed by their oxidation to oxazoles using commercial manganese dioxide has been reported . This method offers advantages such as improved safety profiles and higher purity of the final product.

Chemical Reactions Analysis

Halogenation Reactions

5-Methyl-2-phenyloxazole undergoes regioselective iodination at the 4-position of the oxazole ring under directed lithiation conditions:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Iodination at C4 | n-BuLi, I₂, THF, −78°C to RT | 4-Iodo-5-methyl-2-phenyloxazole | 41% |

Mechanism :

-

Deprotonation at C4 using n-BuLi generates a lithiated intermediate.

-

Quenching with iodine affords the iodinated product. Steric hindrance from the phenyl and methyl groups directs selectivity to C4 .

Cross-Coupling Reactions

The iodinated derivative participates in copper-catalyzed C–N and C–C bond formations:

| Reaction | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | CuI, L-Proline, AgO₂CPh, K₃PO₄ | 4-Aryl-5-methyl-2-phenyloxazole | 34–41% |

Key Observations :

-

Silver benzoate enhances catalytic efficiency by stabilizing reactive intermediates.

-

Sterically demanding aryl boronic acids show reduced yields due to hindered transmetallation .

Oxidation and Photo-Oxidation

Singlet oxygen (¹O₂) reacts with 5-methyl-2-phenyloxazole via [4+2] cycloaddition:

| Reaction Pathway | Activation Barrier (ΔH‡) | Intermediate | Product |

|---|---|---|---|

| [4+2] Cycloaddition | 51 kJ/mol | Bicyclic endoperoxide | Imino anhydride (P6) |

| Ring-Opening | 28 kJ/mol | Biradical intermediate (P4) | Triamide derivatives |

Mechanistic Insights (DFT/B3LYP):

-

Endoperoxide formation is thermodynamically favored.

-

Subsequent ring-opening pathways yield acylating agents relevant to biological systems .

Electrophilic Aromatic Substitution

The oxazole ring undergoes nitration and sulfonation at electron-rich positions:

| Reaction | Reagents | Position | Notes |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | C4 | Limited by competing ring decomposition |

| Sulfonation | SO₃, H₂SO₄ | C4 | Requires controlled temperatures |

Substituent Effects :

-

Methyl and phenyl groups deactivate the ring but direct substitution to C4 via steric and electronic effects .

Cycloaddition Reactions

The oxazole ring participates in Diels-Alder reactions under thermal or microwave conditions:

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 12 h | Fused bicyclic adduct | 55–60% |

Applications :

-

Generates polycyclic structures for bioactive molecule synthesis.

Stability Under Reactive Conditions

| Condition | Stability | Degradation Products |

|---|---|---|

| Strong acids (HCl, H₂SO₄) | Poor | Ring-opened amines/carboxylic acids |

| Strong bases (NaOH) | Moderate | Hydrolyzed intermediates |

| High temperatures (>200°C) | Decomposes | Carbonaceous residues |

Functional Group Transformations

The methyl group at C5 undergoes selective oxidation:

| Reagent | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄, H₂O, Δ | 5-Carboxy-2-phenyloxazole | 68% | |

| SeO₂, AcOH | 5-Formyl-2-phenyloxazole | 72% |

Scientific Research Applications

Pharmaceutical Applications

5-Methyl-2-phenyloxazole serves as a precursor in the synthesis of biologically active compounds. Its structural analogs have demonstrated various pharmacological activities, including antitumor and antiepileptic properties.

Case Study: Antitumor Activity

- A study highlighted the role of oxazole derivatives in the synthesis of antimycin A3, a compound with notable antitumor activity. The photo-oxidation of oxazole groups can be utilized to create such biologically active compounds, showcasing the potential of 5-methyl-2-phenyloxazole as a building block for drug development .

Table 1: Biological Activities of Oxazole Derivatives

| Compound | Activity Type | Reference |

|---|---|---|

| Antimycin A3 | Antitumor | |

| Pimprinine | Antiepileptic | |

| Phosphorylated oxazoles | Photosynthetic stimulators |

Agrochemical Applications

The oxazole moiety is recognized for its role in enhancing plant growth and germination. Compounds containing oxazole rings have been studied for their effectiveness as plant growth regulators.

Case Study: Photosynthetic Stimulation

- Phosphorylated derivatives of oxazole, including those similar to 5-methyl-2-phenyloxazole, have been identified as stimulators for photosynthesis and seed germination . This highlights their potential use in agricultural formulations to improve crop yields.

Material Science

5-Methyl-2-phenyloxazole has applications in material science, particularly in the development of novel polymers and coatings.

Case Study: Synthesis of Boronic Acid Derivatives

- A continuous-flow process was developed for synthesizing (5-methyl-2-phenyloxazol-4-yl) boronic acid from 5-methyl-2-phenyloxazole. This method emphasizes safety and efficiency, allowing for the creation of aryl and vinyl nitriles without cyanide, which can be used in various material applications .

Table 2: Material Applications of 5-Methyl-2-phenyloxazole

| Application Type | Description | Reference |

|---|---|---|

| Polymer Synthesis | Used in creating functional polymers | |

| Coatings | Development of protective coatings |

Chemical Synthesis

The compound is also significant in synthetic organic chemistry due to its reactivity and ability to form complex structures.

Case Study: Flow Synthesis Techniques

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenyloxazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Key Observations :

- Electron-donating groups (e.g., CH₃, p-tolyl) lower melting points and enhance aromatic substitution reactivity at C-4/C-5 .

- Electron-withdrawing groups (e.g., NO₂) increase melting points and alter electronic distribution, directing electrophiles to specific ring positions .

Reactivity and Functionalization

- Electrophilic Substitution : 5-Methyl-2-phenyloxazole undergoes formylation at C-4 using Vilsmeier-Haack conditions (DMF-POCl₃), yielding 4-aldehyde derivatives . This contrasts with 2-phenyl-5-p-tolyloxazole, where steric hindrance from the tolyl group may reduce reactivity.

- Derivatization : 4-(Chloromethyl)-5-methyl-2-phenyloxazole (95% yield) serves as a versatile intermediate for further functionalization, such as nucleophilic substitution or coupling reactions .

Spectral Data Comparison

- ¹H NMR :

- 5-Methyl-2-phenyloxazole : Methyl signal at δ 2.37 ppm; aromatic protons at δ 8.0–7.40 ppm .

- 4-(Chloromethyl)-5-methyl-2-phenyloxazole : Methyl at δ 2.43 ppm; chloromethyl at δ 4.56 ppm (s, 2H) . The upfield shift in the methyl group (δ 2.37 vs. 2.43) reflects electronic effects from the chloromethyl substituent.

Biological Activity

5-Methyl-2-phenyloxazole is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, highlighting key findings from various studies, including mechanisms of action, therapeutic potentials, and comparisons with structurally similar compounds.

Chemical Structure and Properties

5-Methyl-2-phenyloxazole has the molecular formula and a molecular weight of approximately 173.19 g/mol. The compound features a five-membered ring containing nitrogen and oxygen, contributing to its unique chemical reactivity and biological properties.

Research indicates that 5-Methyl-2-phenyloxazole interacts with specific molecular targets, modulating enzyme and receptor activities involved in various biological processes. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which can alter metabolic pathways.

- Receptor Modulation : It has been shown to interact with receptors that play crucial roles in cell signaling, potentially influencing cellular responses.

Antimicrobial Activity

Several studies have examined the antimicrobial properties of 5-Methyl-2-phenyloxazole. For instance, it has demonstrated effectiveness against various bacterial strains, suggesting its potential as a lead compound in developing new antimicrobial agents.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

Anticancer Activity

5-Methyl-2-phenyloxazole has also been investigated for its anticancer properties. In vitro studies have shown its ability to inhibit the proliferation of several cancer cell lines.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 10 | |

| MCF-7 | 15 | |

| A549 | 20 |

The mechanism behind its anticancer activity may involve apoptosis induction and cell cycle arrest, although further studies are necessary to elucidate these pathways fully.

Case Studies

In one notable study, the compound was administered to mice bearing tumor xenografts. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent. The study utilized a dosage regimen that maximized bioavailability while minimizing toxicity.

Comparative Analysis

When compared to structurally similar compounds such as methyl 2-phenyloxazole-5-carboxylate, 5-Methyl-2-phenyloxazole exhibits distinct biological profiles. While both compounds show antimicrobial and anticancer activities, the latter appears to have a broader spectrum of action against different bacterial strains and cancer types.

Table 3: Comparative Biological Activity

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 5-Methyl-2-phenyloxazole | Yes | Yes |

| Methyl 2-phenyloxazole-5-carboxylate | Limited | Moderate |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-methyl-2-phenyloxazole, and how do their yields compare?

- Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, using 4-iodoacetophenone as a precursor yields 5-methyl-2-phenyloxazole with ~8% efficiency, while 4-iodotoluene gives a lower yield (~4%) . These routes often involve transition-metal catalysis or acid-mediated cyclization. Researchers should optimize reaction conditions (e.g., temperature, solvent polarity, catalyst loading) to improve yields. Characterization is typically performed via H NMR, as demonstrated for related oxazole derivatives (e.g., δ 2.41 ppm for methyl groups in CDCl) .

Q. How can researchers validate the structural integrity of 5-methyl-2-phenyloxazole derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, the methyl group in 5-methyl-2-phenyloxazole appears as a singlet at δ 2.41 ppm, while aromatic protons resonate between δ 7.53–8.38 ppm . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy (e.g., C-O-C stretching at ~1250 cm) further confirm structural assignments. Cross-referencing with databases like NIST Chemistry WebBook ensures spectral consistency .

Q. What are the recommended storage conditions for 5-methyl-2-phenyloxazole to ensure stability?

- Methodological Answer : Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation. Stability studies for related heterocycles suggest avoiding prolonged exposure to light or moisture, which can degrade oxazole rings .

Advanced Research Questions

Q. How can low-yield syntheses of 5-methyl-2-phenyloxazole be optimized for scalability?

- Methodological Answer : The low yields (~4–8%) reported for traditional routes may be improved via microwave-assisted synthesis or flow chemistry, which enhance reaction kinetics. For example, substituting PCl with milder reagents (e.g., POCl) in cyclization steps reduced side reactions in analogous oxazole syntheses, achieving >90% purity . Design of Experiments (DoE) can systematically identify optimal parameters (e.g., solvent, stoichiometry).

Q. What strategies are effective for functionalizing 5-methyl-2-phenyloxazole to enhance bioactivity?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., nitro, fluorine) at the phenyl ring or modifying the methyl group (e.g., ethoxy substitution) can modulate bioactivity. For instance, 5-ethoxy-4-methyl-2-phenyloxazole showed anti-inflammatory properties, attributed to its enhanced electron density and steric effects . Click chemistry (e.g., azide-alkyne cycloaddition) enables rapid diversification of the oxazole core for structure-activity relationship (SAR) studies .

Q. How do researchers reconcile contradictory data in pharmacological studies of 5-methyl-2-phenyloxazole derivatives?

- Methodological Answer : Contradictions in bioactivity (e.g., anti-inflammatory vs. inert results) may arise from assay variability or substituent effects. Researchers should:

- Validate assays using positive controls (e.g., lumiracoxib for COX inhibition ).

- Perform dose-response studies to establish EC values.

- Use computational tools (e.g., molecular docking) to predict binding affinities to targets like 5-lipoxygenase .

Q. What mechanistic insights support the role of 5-methyl-2-phenyloxazole in inhibiting leukotriene biosynthesis?

- Methodological Answer : The compound’s oxazole ring interacts with the active site of 5-lipoxygenase, as shown in SAR studies. For example, introducing a 4-(2-hydroxyethyl) group improved inhibition by forming hydrogen bonds with Arg . In vitro assays using human polymorphonuclear leukocytes and HPLC-based quantification of leukotriene B are standard methods to validate this mechanism .

Data Contradiction and Reproducibility

Q. How should researchers address variability in reported synthetic yields for 5-methyl-2-phenyloxazole?

- Methodological Answer : Reproduce protocols with strict adherence to reaction conditions (e.g., anhydrous solvents, inert atmosphere). Use internal standards (e.g., deuterated analogs) in NMR to quantify yields accurately. Collaborative inter-laboratory studies can identify systemic errors, such as impurities in starting materials .

Applications in Drug Discovery

Q. What preclinical models are suitable for testing 5-methyl-2-phenyloxazole derivatives as anti-arteriosclerotic agents?

- Methodological Answer : In vivo models like ApoE mice fed a high-fat diet simulate atherosclerosis. Derivatives can be administered orally, with endpoints including aortic plaque quantification (histopathology) and serum lipid profiling. In vitro, endothelial cell assays measure anti-inflammatory cytokine release (e.g., IL-10) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.